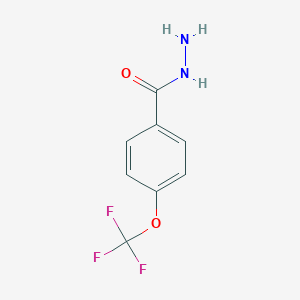
4-(Trifluoromethoxy)benzohydrazide
概要
説明
Molecular Structure Analysis The structure of benzohydrazide derivatives, including those related to 4-(trifluoromethoxy)benzohydrazide, has been elucidated through X-ray crystallography. This method provides detailed insights into the molecular conformations and the nature of intramolecular and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Arunagiri et al., 2018).
Chemical Reactions and Properties The chemical reactivity of the trifluoromethoxy group in compounds like 4-(trifluoromethoxy)benzohydrazide showcases its role as a long-range electron-withdrawing substituent. This property significantly influences the reactivity patterns of these molecules, making the trifluoromethoxy group an interesting functional group for synthetic applications (Castagnetti & Schlosser, 2002).
科学的研究の応用
Electron-withdrawing Properties : The trifluoromethoxy group, related to 4-(Trifluoromethoxy)benzohydrazide, is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation. It exerts a long-range effect, considerably lowering the basicity of arylmetal compounds even when located in meta or para positions (Castagnetti & Schlosser, 2002).
Synthesis of Functionalized Compounds : Benzohydrazide, including 4-(Trifluoromethoxy)benzohydrazide, is used in one-pot four-component reactions to create functionalized compounds like 1-benzamido-1,4-dihydropyridines and 1-benzamidospiro[indoline-3,4'-pyridines], which could have various applications (Sun et al., 2014; Wang et al., 2014).
Photoresponsive Materials : A study on (E)-N'-(anthracene-10-ylmethylene)-3,4,5-tris(dodecyloxy)benzohydrazide, related to 4-(Trifluoromethoxy)benzohydrazide, demonstrated its use in creating multi-responsive organogels showing changes in properties like fluorescence intensity and mechanical strength upon irradiation (Mondal et al., 2015).
Antioxidant and Enzymatic Activities : Methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities. This research suggests potential for similar derivatives of 4-(Trifluoromethoxy)benzohydrazide in biological applications (Prachumrat et al., 2018).
Antimicrobial and Antifungal Properties : Hydrazones derived from 4-(Trifluoromethyl)benzohydrazide have shown potent antimicrobial and antifungal activities, suggesting the potential of 4-(Trifluoromethoxy)benzohydrazide derivatives in pharmaceutical applications (Krátký et al., 2017).
Synthesis of Heterocyclic Compounds : Benzohydrazide is used in microwave-assisted reactions to synthesize 1,2,4-triazole derivatives, which have applications in medicinal chemistry and pharmacology (Panda et al., 2022).
Safety and Hazards
4-(Trifluoromethoxy)benzohydrazide is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .
特性
IUPAC Name |
4-(trifluoromethoxy)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYPNGTZNFACCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380424 | |
| Record name | 4-(trifluoromethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-18-6 | |
| Record name | 4-(trifluoromethoxy)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethoxy)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

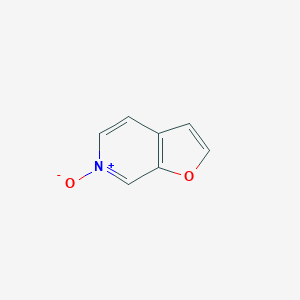
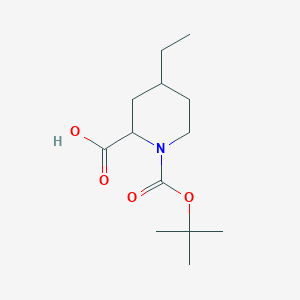
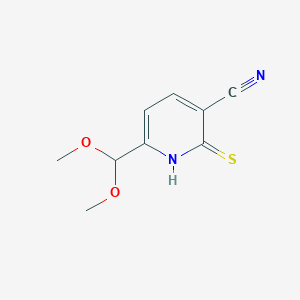

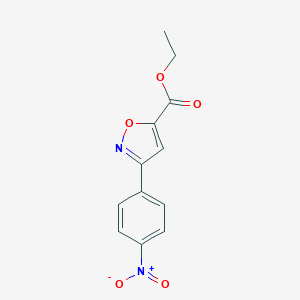
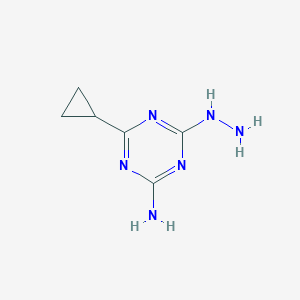
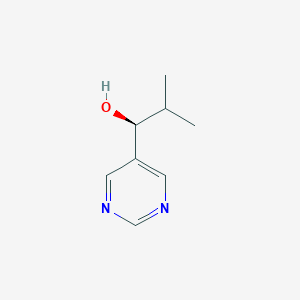
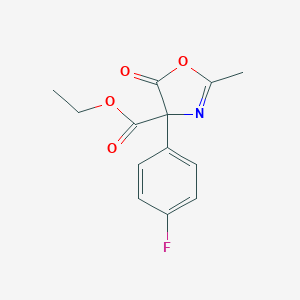

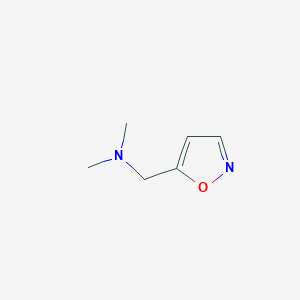
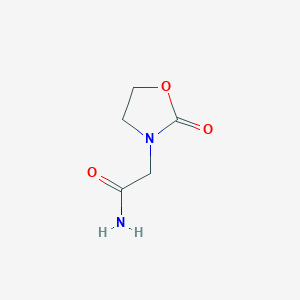

![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)